molecular formula C11H18N2O4S3 B2560364 N,N-dimethyl-7-(thiophen-2-yl)-1,4-thiazepane-4-sulfonamide 1,1-dioxide CAS No. 2034382-34-6

N,N-dimethyl-7-(thiophen-2-yl)-1,4-thiazepane-4-sulfonamide 1,1-dioxide

Cat. No.: B2560364
CAS No.: 2034382-34-6
M. Wt: 338.46
InChI Key: HHMVHCSMLBVXAN-UHFFFAOYSA-N
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Description

N,N-Dimethyl-7-(thiophen-2-yl)-1,4-thiazepane-4-sulfonamide 1,1-dioxide is a sulfur- and nitrogen-containing heterocyclic compound characterized by a seven-membered 1,4-thiazepane ring fused with a sulfonamide group and a thiophene substituent. The sulfonamide moiety is dimethylated at the nitrogen, and the sulfone group exists in a 1,1-dioxide configuration. However, specific pharmacological data for this compound remains unreported in publicly available literature, necessitating further investigation.

Properties

IUPAC Name

N,N-dimethyl-1,1-dioxo-7-thiophen-2-yl-1,4-thiazepane-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4S3/c1-12(2)20(16,17)13-6-5-11(10-4-3-8-18-10)19(14,15)9-7-13/h3-4,8,11H,5-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMVHCSMLBVXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-7-(thiophen-2-yl)-1,4-thiazepane-4-sulfonamide 1,1-dioxide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using a base or acid catalyst.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a thiophene derivative and a suitable catalyst.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.

    N,N-Dimethylation: The final step involves the dimethylation of the nitrogen atom using a methylating agent like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-7-(thiophen-2-yl)-1,4-thiazepane-4-sulfonamide 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring and thiazepane moiety can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N,N-dimethyl-7-(thiophen-2-yl)-1,4-thiazepane-4-sulfonamide 1,1-dioxide would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It could interact with cellular receptors, modulating their activity.

    Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against related sulfonamide-containing heterocycles. Below is a comparative analysis based on synthesis pathways, ring systems, and substituents:

Structural Analogues from Sulfamoyl Chloride Reactions

  • Ethylene-bis(benzenesulfonamides) (Compound 10) :
    Synthesized via reaction with N,N-dimethylsulfamoyl chloride, this compound features two benzenesulfonamide groups linked by an ethylene bridge. Unlike the target compound, it lacks a heterocyclic ring system, which may reduce conformational flexibility and limit interactions with biological targets.

  • 2,3-Dihydro-1,2-benzothiazole 1,1-dioxide (Compound 11) :
    This six-membered benzothiazole derivative shares the sulfone (1,1-dioxide) group but incorporates a fused benzene ring instead of thiophene. The smaller ring size and aromatic benzene moiety may enhance stability but reduce electronic diversity compared to the thiophene-containing target compound.

Thiadiazole-Fused Derivatives

  • Thiadiazole-fused benzodioxine derivatives :
    These compounds, synthesized via thiosemicarbazide reactions, feature a five-membered thiadiazole ring fused to a benzodioxine system. While the thiadiazole provides nitrogen-rich electronic properties, the absence of a sulfonamide group and the 1,4-thiazepane ring limits direct functional comparability.

Key Structural and Functional Differences

The table below summarizes critical distinctions:

Compound Ring System Sulfonamide/Sulfone Aromatic Substituent Notable Features
Target Compound 1,4-Thiazepane (7-membered) N,N-Dimethyl sulfonamide; 1,1-dioxide Thiophen-2-yl Combines flexibility of 7-membered ring with thiophene’s electronic properties
Ethylene-bis(benzenesulfonamides) (10) Linear ethylene bridge Dual sulfonamide groups Benzene High rigidity; potential for dimeric interactions
Dihydrobenzothiazole 1,1-dioxide (11) Benzothiazole (6-membered) Sulfone (1,1-dioxide) Benzene Aromatic fused system; compact structure
Thiadiazole-fused benzodioxine Thiadiazole (5-membered) None Benzodioxine Nitrogen-rich heterocycle; lacks sulfonamide

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